molecular formula C8H7FN4 B1528700 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1339000-66-6

1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Cat. No. B1528700
CAS RN: 1339000-66-6
M. Wt: 178.17 g/mol
InChI Key: YGAKLEIDRROCAL-UHFFFAOYSA-N
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Description

1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine is a chemical compound with the CAS Number: 1339000-66-6 . It has a molecular weight of 178.17 . The IUPAC name for this compound is 1-(3-fluoro-2-pyridinyl)-1H-pyrazol-3-amine .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, involves methods like the Umemoto reaction and Balts-Schiemann reaction . These methods are used to prepare 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine consists of a pyrazole ring attached to a fluoropyridine ring . The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical, and biological properties .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, are of great interest due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem, and the development of new synthetic methods is an active area of research .

Local Radiotherapy of Cancer

Fluoropyridines, including 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, can be used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Anti-Fibrosis Activity

Pyrimidine derivatives, including 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, are known as antifibrotic compounds . Some compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that these compounds might be developed as novel anti-fibrotic drugs .

Organic Synthesis

1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for drug discovery and organic synthesis.

Safety and Hazards

The safety information for 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAKLEIDRROCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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